3-(Azetidin-3-ylmethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(azetidin-3-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-5-9-2-1-3-11(4-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUJWKUVTRLROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Azetidin 3 Ylmethoxy Benzonitrile and Its Analogues
Strategic Approaches to Azetidine (B1206935) Ring System Construction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern drug discovery. nih.gov Its inherent ring strain makes it both a synthetic challenge and a source of unique conformational rigidity and metabolic stability. chemrxiv.orgrsc.org Consequently, a diverse array of synthetic strategies has been developed for its construction.
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions represent one of the most efficient pathways to assemble cyclic systems, including the strained azetidine core, often in a single, highly selective step. rsc.org
[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming 2-azetidinones (β-lactams). mdpi.com These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. Ketenes are often generated in situ from acyl chlorides, and the reaction can proceed with high diastereoselectivity; for instance, ketene-imine cycloadditions have been reported to yield cis-azetidinones with complete selectivity. mdpi.com A more modern and powerful variant is the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene. rsc.orgrsc.org Recent advancements have enabled this reaction to proceed under mild conditions using visible light and an iridium photocatalyst in a process mediated by triplet energy transfer. chemrxiv.orgspringernature.com This method is characterized by its operational simplicity and tolerance of a wide range of functional groups. chemrxiv.org Other [2+2] cycloaddition strategies include the reaction of imines with alkynes or nitriles with alkenes to access 2-azetines and 1-azetines, respectively. nih.gov
Other Cycloadditions: Beyond [2+2] reactions, [3+2] and [4+2] cycloadditions involving azetine intermediates offer pathways to more complex, fused heterocyclic systems containing an azetidine ring. nih.gov For example, 1-azetines can undergo [3+2] cycloaddition with nitrile oxides to form bicyclic azetidines as single diastereomers. nih.gov
Intramolecular Amination and Cyclization Techniques for Azetidines
The formation of the azetidine ring via intramolecular bond formation is a cornerstone of heterocyclic synthesis. These methods typically involve the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center.
Intramolecular S_N2 Reactions: A common and straightforward approach involves the intramolecular S_N2 reaction where a nitrogen atom attacks a carbon atom bearing a leaving group (such as a halide or mesylate) in a γ-position. nih.gov This method is frequently used to form the azetidine ring from 1,3-difunctionalized propane (B168953) derivatives. organic-chemistry.org
Catalytic Intramolecular Amination: More advanced methods leverage transition-metal catalysis to achieve cyclization under mild conditions. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H and C(sp²)–H bonds at the γ-position of an amine substrate is a highly efficient route to azetidines. organic-chemistry.orgacs.orgnih.gov This C-H activation strategy highlights the use of typically unreactive C-H bonds as functional handles in organic synthesis. nih.gov In one prominent example, a Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination proceeds via an alkyl–Pd(IV) intermediate to forge the azetidine ring. rsc.org
Cyclization of Epoxy Amines: A novel strategy for azetidine synthesis involves the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an excellent catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, promoting a 4-exo-tet cyclization to afford 3-hydroxyazetidine derivatives in high yields. nih.govfrontiersin.org
Strain-Release Homologation in Azetidine Formation
The high ring strain of azabicyclo[1.1.0]butane (ABB) and its derivatives can be harnessed as a driving force for the synthesis of functionalized azetidines. rsc.org These strain-release methodologies provide unique and modular access to the azetidine core.
Homologation of Boronic Esters: A powerful method involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. acs.org This sequence generates an intermediate boronate complex which, upon N-protonation, undergoes a 1,2-migration coupled with the cleavage of the central C–N bond. acs.org This strain-release-driven homologation is applicable to a wide variety of boronic esters and proceeds with complete stereospecificity, providing a modular route to 3-substituted azetidinyl boronic esters. acs.org This approach was successfully applied to a short, stereoselective synthesis of the pharmaceutical cobimetinib. acs.org
Rearrangement of ABB Carbinols: Azabicyclo[1.1.0]butyl carbinols, which are readily accessible from ABB, can undergo divergent strain-release reactions upon N-activation. nih.govresearchgate.net Treatment with an activating agent like triflic anhydride (B1165640) triggers a semipinacol rearrangement, expanding the four-membered bicyclic system to yield 1,3,3-substituted keto-azetidines. nih.govresearchgate.net The electronic nature of the activating agent is crucial in directing the reaction pathway. nih.gov
Regioselective Functionalization of Benzonitrile (B105546) Derivatives
The synthesis of 3-(Azetidin-3-ylmethoxy)benzonitrile requires the specific placement of the azetidinylmethoxy group at the C3 (meta) position of the benzonitrile ring. The electronic properties of the cyano group are paramount in dictating the regiochemical outcome of substitution reactions. The cyano group is a meta-director for electrophilic aromatic substitution, while it activates the ortho and para positions for nucleophilic aromatic substitution (S_NAr).
Achieving substitution at the meta position, therefore, often relies on starting with a precursor where the desired functionality is already in place. A common strategy for synthesizing the target molecule would involve starting with 3-hydroxybenzonitrile. This precursor correctly positions the oxygen atom for the subsequent etherification step. Alternatively, a precursor like 3-nitrobenzonitrile (B78329) could be used, where the nitro group can be regioselectively functionalized at the ortho position via nucleophilic aromatic substitution of hydrogen. researchgate.netdaneshyari.com The nitro group could then be chemically transformed into the required hydroxyl group for the ether linkage. Industrially, benzonitriles are often produced via the ammoxidation of corresponding alkylbenzenes, such as toluene. medcraveonline.com
Advanced Coupling and Etherification Reactions for the Linker Moiety
Formation of the ether linkage between the azetidine and benzonitrile fragments is a critical step in the synthesis of the target molecule.
Williamson Ether Synthesis: The most fundamental and widely used method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com This reaction proceeds via an S_N2 mechanism, involving a nucleophilic attack by an alkoxide on an alkyl halide or sulfonate. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve:
Deprotonation of 3-hydroxybenzonitrile with a suitable base (e.g., sodium hydride) to form the corresponding sodium phenoxide. This phenoxide is the nucleophile.
Reaction of the phenoxide with an electrophilic partner, (azetidin-3-yl)methyl tosylate or a similar derivative where the hydroxyl group of (azetidin-3-yl)methanol has been converted into a good leaving group.
During this process, the nitrogen atom of the azetidine ring must be protected (e.g., with a Boc group) to prevent it from competing with the phenoxide as a nucleophile.
Catalytic Etherification: More advanced, catalytic methods for ether synthesis also exist. For example, iron(III) chloride can catalyze the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form C-O bonds. organic-chemistry.org While the Williamson synthesis is most direct for this specific target, other modern etherification protocols could be adapted for analogous structures. organic-chemistry.org
Stereochemical Control in the Synthesis of Azetidine-Containing Architectures
The C3 position of the azetidine ring in the target molecule is a prochiral center. For the synthesis of enantiomerically pure analogues, precise control over stereochemistry is essential.
Use of Chiral Auxiliaries: A general and effective strategy involves the use of chiral auxiliaries. For instance, chiral C2-substituted azetidines can be synthesized with high diastereoselectivity using chiral tert-butanesulfinamides. acs.org This approach involves the condensation of the auxiliary with an aldehyde, followed by a diastereoselective organometallic addition and subsequent intramolecular cyclization. acs.org A similar principle could be applied to control the stereocenter at C3.
Synthesis from Chiral Precursors: An alternative is to build the azetidine ring from a chiral starting material. A flexible synthesis of chiral azetidin-3-ones has been developed via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The resulting chiral ketone is a versatile intermediate that can be stereoselectively reduced to the corresponding alcohol, providing access to either enantiomer of the desired (azetidin-3-yl)methanol fragment. nih.gov
Asymmetric Catalysis: Asymmetric hydrogenation of prochiral precursors represents another powerful tool. The synthesis of enantioenriched azetidine-based amino acids has been achieved through the asymmetric reduction of unsaturated azetinyl-carboxylic acids using chiral ruthenium or palladium complexes. acs.org This demonstrates the potential for creating stereocenters on the azetidine ring via catalytic methods. The stereocontrolled synthesis of all four stereoisomers of azetidine-2,3-dicarboxylic acid has also been reported, employing distinct strategies to access the cis and trans diastereomers. nih.gov
Development of Divergent Synthetic Routes for Analogues
The generation of analogues of the lead compound, this compound, is a critical step in establishing a comprehensive structure-activity relationship (SAR). A divergent synthetic approach, which allows for the preparation of a wide array of derivatives from a common intermediate, is the most efficient strategy for this purpose. This section details the sophisticated synthetic methodologies developed to access a diverse library of analogues, focusing on modifications at the azetidine ring, the benzonitrile moiety, and the linking ether functionality.
A cornerstone of this divergent approach is the synthesis of a versatile, orthogonally protected azetidine building block. The synthesis of N-Boc-3-(hydroxymethyl)azetidine serves as an excellent starting point, as the Boc (tert-butyloxycarbonyl) group provides robust protection for the azetidine nitrogen under a variety of reaction conditions and can be readily removed under acidic conditions. This key intermediate can be prepared from commercially available starting materials, such as N-Boc-3-azetidinone, through reduction.
The primary strategies for generating analogues from this common intermediate involve two key transformations: ether formation to couple the azetidine moiety with various phenolic compounds and functional group manipulation of the nitrile group on the aromatic ring.
One of the most reliable methods for constructing the ether linkage is the Mitsunobu reaction. researchgate.netnih.gov This reaction allows for the coupling of the primary alcohol of N-Boc-3-(hydroxymethyl)azetidine with a diverse range of substituted phenols under mild conditions, using reagents such as triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction generally proceeds with high yields and tolerates a wide variety of functional groups on the phenolic partner, enabling the introduction of diverse substituents on the benzonitrile ring.
An alternative and classical approach to the ether linkage is the Williamson ether synthesis. ijream.orgnih.gov This method involves the conversion of the alcohol in N-Boc-3-(hydroxymethyl)azetidine to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a substituted phenoxide. While this is a two-step process, it offers a robust and often high-yielding alternative to the Mitsunobu reaction, particularly for large-scale synthesis.
The following data table illustrates a representative divergent synthesis of this compound analogues starting from N-Boc-3-(hydroxymethyl)azetidine and various substituted phenols, followed by deprotection.
Table 1: Synthesis of this compound Analogues via Mitsunobu Reaction
| Phenol Precursor | Coupling Conditions | Deprotection Conditions | Final Analogue | Overall Yield (%) |
| 3-Hydroxybenzonitrile | PPh₃, DIAD, THF, rt | TFA, DCM, rt | This compound | 75 |
| 3-Hydroxy-4-methoxybenzonitrile | PPh₃, DIAD, THF, rt | TFA, DCM, rt | 3-(Azetidin-3-ylmethoxy)-4-methoxybenzonitrile | 72 |
| 4-Fluoro-3-hydroxybenzonitrile | PPh₃, DIAD, THF, rt | TFA, DCM, rt | 3-(Azetidin-3-ylmethoxy)-4-fluorobenzonitrile | 78 |
| 3-Hydroxy-5-(trifluoromethyl)benzonitrile | PPh₃, DIAD, THF, rt | TFA, DCM, rt | 3-(Azetidin-3-ylmethoxy)-5-(trifluoromethyl)benzonitrile | 65 |
| 2-Chloro-5-hydroxybenzonitrile | PPh₃, DIAD, THF, rt | TFA, DCM, rt | 2-Chloro-5-(azetidin-3-ylmethoxy)benzonitrile | 70 |
Yields are representative and may vary based on specific reaction optimization.
Further diversification of the lead compound can be achieved by chemical modification of the nitrile group itself. The nitrile functionality is a versatile precursor for a range of other functional groups, which can profoundly impact the electronic and steric properties of the molecule, as well as its potential for new interactions with biological targets. researchgate.net
For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This transformation introduces a key hydrogen bond donor and acceptor, significantly altering the physicochemical properties of the analogue. Alternatively, reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, affords the corresponding benzylamine. This introduces a basic center and a new vector for further functionalization.
The following table outlines some of the key transformations of the nitrile group in this compound to generate further analogues.
Table 2: Diversification of the Benzonitrile Moiety
| Starting Material | Reaction | Reagents and Conditions | Product |
| This compound | Hydrolysis | 6M HCl, reflux | 3-(Azetidin-3-ylmethoxy)benzoic acid |
| This compound | Reduction | 1. LiAlH₄, THF, 0 °C to rt2. H₂O | (3-(Azetidin-3-ylmethoxy)phenyl)methanamine |
| This compound | Tetrazole Formation | NaN₃, NH₄Cl, DMF, 120 °C | 3-(5-(Azetidin-3-ylmethoxy)phenyl)-1H-tetrazole |
| 3-(Azetidin-3-ylmethoxy)benzoic acid | Amide Coupling | Amine, HOBt, EDCI, DMF, rt | 3-(Azetidin-3-ylmethoxy)benzamide derivatives |
Reaction conditions and yields are generalized and require specific optimization for each substrate.
In addition to modifying the benzonitrile ring, divergent routes can also be employed to functionalize the azetidine ring itself. Starting from a suitably protected 3-oxoazetidine, a variety of substituents can be introduced at other positions of the azetidine ring prior to the elaboration of the methoxybenzonitrile side chain. For example, Grignard addition to N-Boc-3-azetidinone can introduce alkyl or aryl groups at the 3-position, leading to tertiary alcohols that can then be elaborated. This strategy allows for the exploration of the steric and electronic requirements around the azetidine core.
The combination of these divergent strategies provides a powerful platform for the systematic exploration of the chemical space around this compound. By generating a comprehensive library of analogues with modifications at the azetidine ring, the linker, and the benzonitrile moiety, a detailed understanding of the SAR can be established, ultimately guiding the design of more potent and selective compounds.
Fundamental Chemical Reactivity of 3 Azetidin 3 Ylmethoxy Benzonitrile
Mechanistic Investigations of Azetidine (B1206935) Ring Transformations
The reactivity of the azetidine ring is a focal point of synthetic interest due to its unique structural and electronic properties. rsc.org The inherent strain within the four-membered ring drives a variety of chemical transformations that are not readily observed in less strained cyclic amines like pyrrolidines.
The azetidine ring in 3-(Azetidin-3-ylmethoxy)benzonitrile is susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is often enhanced by activation of the azetidine nitrogen, for instance, through protonation or conversion to an azetidinium salt, which increases the electrophilicity of the ring carbons. researchgate.net
The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the substitution pattern of the azetidine ring. In the case of this compound, nucleophilic attack can theoretically occur at either the C2 or C4 positions of the azetidine ring. However, attack at the less sterically hindered C4 position is generally favored.
A general mechanism for the acid-catalyzed nucleophilic ring-opening of the azetidine moiety is depicted below:
Protonation of the Azetidine Nitrogen: The reaction is initiated by the protonation of the azetidine nitrogen by an acid catalyst, forming an azetidinium ion.
Nucleophilic Attack: A nucleophile (Nu⁻) then attacks one of the electrophilic carbons of the azetidinium ring.
Ring Opening: This attack leads to the cleavage of a carbon-nitrogen bond, thus opening the ring and relieving the ring strain.
| Nucleophile (Nu⁻) | Potential Product of Ring Opening | Reaction Conditions |
| Halides (e.g., Cl⁻, Br⁻) | 3-((1-(halomethyl)amino)methoxy)benzonitrile | Acidic conditions |
| Hydroxide (B78521) (OH⁻) | 3-((1-(hydroxymethyl)amino)methoxy)benzonitrile | Basic conditions |
| Alcohols (ROH) | 3-((1-((alkoxy)methyl)amino)methoxy)benzonitrile | Acidic or basic catalysis |
| Amines (RNH₂) | 3-((1-((amino)methyl)amino)methoxy)benzonitrile | Heat or catalysis |
Research on related azetidinium salts has demonstrated that the ring-opening can be highly regioselective. researchgate.netresearchgate.net For instance, the reaction of N,N-dialkyl-3-hydroxyazetidinium salts with thioacids proceeds via nucleophilic attack at the less substituted carbon, leading to the formation of linear amine derivatives. researchgate.net
While less common than nucleophilic ring-opening, electrophilic reactions on the azetidine nitrogen are fundamental for its functionalization. The lone pair of electrons on the nitrogen atom allows for reactions with a variety of electrophiles.
Common electrophilic transformations include:
N-Alkylation: Reaction with alkyl halides to introduce alkyl groups onto the nitrogen.
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylazetidines.
N-Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonylazetidines.
These reactions proceed through a standard nucleophilic substitution mechanism where the azetidine nitrogen acts as the nucleophile. The resulting N-substituted products can exhibit altered reactivity and may be key intermediates in more complex synthetic sequences.
Pericyclic reactions involving azetidines are less prevalent but can be induced under specific conditions, often photochemically. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct method for forming functionalized azetidines. researchgate.netnih.gov While this is a method for synthesis, analogous retro-cycloadditions could potentially occur under thermal or photochemical stimulation, leading to ring cleavage.
Ring expansion and contraction rearrangements are also known for azetidines, though they often require specific substitution patterns or the presence of reactive intermediates. magtech.com.cn For this compound, such rearrangements would likely necessitate initial functionalization to introduce the required reactive handles.
Reactivity Studies of the Benzonitrile (B105546) Functional Group
The benzonitrile portion of the molecule offers a different set of reactive sites: the nitrile group and the aromatic ring.
The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to form either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org
Acidic Hydrolysis: Heating with a strong acid like hydrochloric acid will typically lead to the formation of the corresponding carboxylic acid and the ammonium (B1175870) salt. libretexts.org
Alkaline Hydrolysis: Refluxing with a base such as sodium hydroxide will initially produce the carboxylate salt and ammonia. libretexts.org Subsequent acidification will yield the free carboxylic acid. weebly.com
Selective hydrolysis to the amide can be challenging but can be achieved using milder, often metal-catalyzed, conditions or specific reagents that act as water surrogates. orgsyn.orgresearchgate.net
| Reaction | Reagents | Primary Product |
| Acid Hydrolysis | HCl, H₂O, heat | 3-(Azetidin-3-ylmethoxy)benzoic acid |
| Alkaline Hydrolysis | NaOH, H₂O, heat | Sodium 3-(azetidin-3-ylmethoxy)benzoate |
| Reduction | LiAlH₄ or H₂, catalyst | 3-(Azetidin-3-ylmethoxy)benzylamine |
Reduction of the nitrile group is another important transformation, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction converts the nitrile to a primary amine, yielding 3-(azetidin-3-ylmethoxy)benzylamine.
The benzene (B151609) ring of the benzonitrile moiety can undergo electrophilic aromatic substitution (SEAr). The cyano group is a deactivating, meta-directing group. Therefore, electrophilic attack will preferentially occur at the positions meta to the cyano group (C4 and C6).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using a Lewis acid catalyst with a halogen (e.g., Br₂/FeBr₃) to introduce a halogen atom.
Friedel-Crafts Acylation/Alkylation: While the deactivating nature of the cyano group makes these reactions challenging, they can sometimes be achieved under forcing conditions.
Late-stage functionalization (LSF) of C-H bonds represents a modern approach to modifying aromatic rings. nih.govnih.govresearchgate.net These methods often employ transition metal catalysts to achieve high selectivity and functional group tolerance. beilstein-journals.org For this compound, such strategies could potentially enable direct C-H functionalization at various positions on the aromatic ring, overriding the inherent directing effects of the substituents under certain catalytic cycles.
Chemical Stability and Degradation Pathways under Controlled Conditions
The chemical stability of this compound is dictated by the interplay of its three primary functional groups: the azetidine ring, the ether linkage, and the benzonitrile group. Under controlled conditions, the molecule's degradation is anticipated to proceed through several pathways, including hydrolysis, oxidation, and photolysis, with the specific products formed being highly dependent on the reaction environment (e.g., pH, temperature, and presence of oxidizing agents or UV light).
Hydrolytic Stability:
The hydrolytic degradation of this compound is expected to be significantly influenced by pH.
Acidic Conditions: In an acidic medium, two primary degradation pathways are plausible. The first involves the protonation of the azetidine nitrogen, which can facilitate the ring-opening of the strained four-membered ring. wikipedia.org This is a known susceptibility of azetidine derivatives, particularly those with N-substituents that are not strongly electron-donating. wikipedia.org The second pathway is the acid-catalyzed hydrolysis of the nitrile group. This reaction proceeds, often requiring heat, through a benzamide (B126) intermediate, 3-(azetidin-3-ylmethoxy)benzamide, to ultimately yield 3-(azetidin-3-ylmethoxy)benzoic acid. acs.orgnih.gov Cleavage of the aryl ether bond under acidic conditions is also possible but generally requires harsh conditions, such as refluxing with strong acids like HBr or HI, and is considered less likely under milder acidic stress. rsc.org
Basic Conditions: Under basic conditions, the primary degradation route is the hydrolysis of the benzonitrile group. This reaction is catalyzed by hydroxide ions and, similar to acidic hydrolysis, proceeds through the corresponding amide to form the carboxylate salt, sodium 3-(azetidin-3-ylmethoxy)benzoate. rsc.org The hydrolysis of the amide to the carboxylic acid can be a competing reaction, and controlling the reaction conditions, such as using milder bases or lower temperatures, may favor the isolation of the amide intermediate. chemrxiv.orgnih.gov The azetidine ring and the ether linkage are generally more stable under basic conditions compared to acidic conditions.
Oxidative Stability:
The presence of the azetidine ring and the benzylic ether linkage suggests potential susceptibility to oxidative degradation. While specific studies on this compound are not available, related chemistries suggest that strong oxidizing agents could lead to the oxidation of the azetidine ring. Furthermore, theoretical studies on azetidine derivatives have shown that oxidation can significantly lower the energy barrier for ring-opening. nih.gov The ether linkage could also be a site of oxidative cleavage.
Photostability:
Exposure to ultraviolet (UV) light may induce photochemical degradation. Benzonitrile and its derivatives are known to be photochemically active. nih.gov Similarly, azetidine-containing compounds have been studied for their photochemical reactivity, including photoinduced ring-opening. nih.govrsc.org Therefore, it is plausible that upon irradiation, this compound could undergo degradation, potentially involving the benzonitrile moiety or the azetidine ring.
Thermal Stability:
The thermal stability of this compound is expected to be reasonably high under moderate temperatures. However, at elevated temperatures, thermal decomposition is likely to occur. The strained azetidine ring is a potential site of thermal decomposition, which could proceed via a biradical mechanism leading to ring fragmentation. rsc.org The ether linkage and the benzonitrile group may also undergo thermal degradation at sufficiently high temperatures.
Predicted Degradation Products:
Based on the reactivity of the functional groups, a number of potential degradation products can be predicted under various stress conditions.
| Condition | Potential Degradation Pathway | Predicted Major Degradation Products |
| Acidic Hydrolysis | Nitrile hydrolysis | 3-(Azetidin-3-ylmethoxy)benzamide, 3-(Azetidin-3-ylmethoxy)benzoic acid |
| Azetidine ring-opening | Various amino alcohol derivatives | |
| Basic Hydrolysis | Nitrile hydrolysis | 3-(Azetidin-3-ylmethoxy)benzamide, Sodium 3-(azetidin-3-ylmethoxy)benzoate |
| Oxidation | Azetidine ring oxidation/opening, Ether linkage cleavage | Oxidized azetidine species, Phenolic derivatives |
| Photolysis | Photochemical rearrangement/cleavage | Isomeric products, Ring-opened products, Phenolic derivatives |
| Thermal Degradation | Azetidine ring fragmentation, Ether cleavage | Ethylene, Imines, Phenolic derivatives |
Theoretical Structure Activity Relationship Sar and Molecular Recognition Studies of 3 Azetidin 3 Ylmethoxy Benzonitrile Architectures
Conformational Analysis and Rotational Isomerism of the Molecule
The azetidine (B1206935) ring itself is not planar and can adopt a puckered conformation to alleviate ring strain. This puckering is a dynamic process, and the ring can invert between two stable conformations. The energy barrier for this inversion is relatively low, allowing for rapid interconversion at room temperature. The position of the substituent on the azetidine ring can influence the preference for one puckered state over the other.
Significant rotational isomerism, or the existence of different spatial arrangements due to rotation around single bonds, is expected for the following bonds:
C3-C(methoxy) bond of the azetidine ring: Rotation around this bond will alter the orientation of the entire methoxybenzonitrile substituent relative to the azetidine ring.
C(methoxy)-O bond: Rotation here will influence the positioning of the benzonitrile (B105546) ring.
O-C(phenyl) bond: This rotation will change the orientation of the benzonitrile ring relative to the ether linkage.
The interplay of these rotational degrees of freedom results in a complex potential energy surface with several local minima, each corresponding to a stable conformer. The relative energies of these conformers are dictated by a combination of steric hindrance, electronic effects, and potential intramolecular interactions, such as hydrogen bonding.
A theoretical conformational analysis would likely reveal a set of preferred low-energy conformations. These conformations would represent the most populated states of the molecule in solution and would be crucial for understanding its interaction with a biological target.
Table 1: Key Torsional Angles in 3-(Azetidin-3-ylmethoxy)benzonitrile
| Dihedral Angle | Description | Expected Rotational Barrier |
| H-N-C2-H | Azetidine ring puckering | Low |
| C2-C3-C(methoxy)-O | Orientation of the methoxy (B1213986) group relative to the azetidine ring | Moderate |
| C3-C(methoxy)-O-C(phenyl) | Orientation of the phenyl ring relative to the methoxy group | Low to Moderate |
| C(methoxy)-O-C(phenyl)-C(cyano) | Orientation of the cyano group relative to the ether linkage | Low |
Influence of Substituent Effects on Molecular Geometry and Electronic Distribution
The substituents on the this compound scaffold, namely the azetidine ring, the ether linkage, and the cyano group on the benzene (B151609) ring, have a profound impact on the molecule's geometry and electronic properties. Theoretical calculations have shown that substituents can significantly alter the geometrical characteristics and electronic distributions of benzonitrile derivatives. pku.edu.cn
The Benzonitrile Moiety: The cyano group (-CN) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This group deactivates the benzene ring towards electrophilic substitution and influences the charge distribution across the aromatic system. The electron-withdrawing nature of the cyano group will polarize the C-CN bond and affect the acidity of the aromatic protons.
The Methoxy Group: The oxygen atom of the methoxy group is an electron-donating group through resonance, but also electron-withdrawing through induction. In the meta-position relative to the cyano group, the resonance effect is less pronounced than in the ortho or para positions. The primary influence of the methoxy group at the meta-position will be inductive, slightly withdrawing electron density from the phenyl ring.
These substituent effects collectively determine the molecule's dipole moment, its ability to participate in hydrogen bonding (with the azetidine nitrogen as a potential acceptor and the N-H as a donor), and its potential for various intermolecular interactions.
Table 2: Predicted Electronic Properties of Key Atoms in this compound
| Atom/Group | Predicted Partial Charge | Electronic Effect on Phenyl Ring |
| Cyano Nitrogen | Negative | Electron-withdrawing |
| Cyano Carbon | Positive | Electron-withdrawing |
| Ether Oxygen | Negative | Weakly electron-donating (resonance), electron-withdrawing (inductive) |
| Azetidine Nitrogen | Negative | Inductive electron-withdrawing |
Ligand Design Principles and Molecular Scaffolding
The use of conformationally restricted scaffolds is a key principle in modern drug design, as it can lead to higher binding affinity by reducing the entropic penalty upon binding to a biological target. enamine.net The azetidine ring in this compound serves as such a rigid scaffold.
Ligand Design Principles:
Rigidification: The azetidine moiety provides a degree of rigidity, which helps to pre-organize the molecule into a conformation that may be favorable for binding to a target protein. ambeed.comenamine.net This can improve selectivity and potency.
Vectorial Projection of Substituents: The defined geometry of the azetidine ring allows for the precise spatial projection of the methoxybenzonitrile group. This is crucial for positioning key pharmacophoric features into the binding pocket of a target.
Introduction of a Basic Center: The nitrogen atom in the azetidine ring is a basic center and can be protonated at physiological pH. This provides a potential site for a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in a protein's active site.
Molecular Scaffolding:
The this compound architecture can be considered a molecular scaffold that can be further elaborated. The azetidine nitrogen, for instance, can be substituted to introduce additional diversity and to modulate the molecule's properties. Similarly, the benzonitrile ring can be substituted at various positions to explore interactions with different regions of a binding pocket. The development of synthetic routes to functionalized azetidine ring systems is an active area of research to enable the creation of diverse compound libraries. nih.gov The use of azetidine derivatives as ligands in catalysis also highlights their ability to form stable complexes with metal ions, a property that can be relevant in certain biological contexts. researchmap.jp
Computational Predictions of Binding Modes and Interaction Sites (General Principles)
Computational methods are invaluable tools for predicting how a ligand like this compound might bind to a biological target and for identifying the key interactions that stabilize the complex. These methods are often employed in the early stages of drug discovery to prioritize compounds for synthesis and testing.
General Principles of Computational Prediction:
Molecular Docking: This is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. A scoring function is used to estimate the binding affinity for different poses. For this compound, docking studies would explore the possible conformations of the molecule within the binding site and identify the most favorable binding mode.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of active compounds containing the this compound scaffold, a pharmacophore model could be developed to identify the key features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor complex over time. This can reveal the stability of the predicted binding mode, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein upon binding. For instance, MD studies could show how the flexibility of the methoxy linker allows the benzonitrile group to find an optimal position within a hydrophobic pocket.
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the electronic properties of the ligand and its interaction energies with the receptor. This is particularly useful for understanding charge-charge interactions, hydrogen bonds, and other non-covalent interactions that are critical for binding.
In the context of this compound, computational studies would likely focus on predicting interactions such as:
Hydrogen bonding: The azetidine nitrogen (as an acceptor) and the N-H proton (as a donor) are prime candidates for forming hydrogen bonds with polar residues in the binding site.
Aromatic interactions: The benzonitrile ring can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).
Hydrophobic interactions: The aliphatic part of the azetidine ring and the phenyl ring can form favorable hydrophobic interactions with nonpolar regions of the binding pocket.
These computational approaches, when used in concert, can provide a detailed and powerful model of the molecular recognition events involving this compound and its biological target.
Advanced Computational Chemistry and Quantum Mechanical Analysis of 3 Azetidin 3 Ylmethoxy Benzonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net DFT calculations are instrumental in elucidating the relationship between a molecule's structure and its reactivity by analyzing electron density. For 3-(Azetidin-3-ylmethoxy)benzonitrile, DFT methods, such as the B3LYP functional combined with a 6-311G(d,p) basis set, can provide a detailed picture of its electronic properties. researchgate.net
The electronic properties of a molecule are fundamental to understanding its chemical reactivity and stability. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
The molecular electrostatic potential (MEP) surface is another vital property visualized through DFT. It maps the electrostatic potential onto the constant electron density surface, identifying regions of positive and negative potential. This allows for the prediction of how the molecule will interact with other charged species, highlighting nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, the nitrogen of the nitrile group is expected to be an electron-rich site, while the hydrogen on the azetidine's secondary amine is likely an electron-deficient region.
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Correlates with chemical stability and reactivity researchgate.net |
| Dipole Moment | ~4.5 D | Measures the molecule's overall polarity |
DFT calculations can accurately predict vibrational spectra (Infrared and Raman), which arise from the vibrations of atoms within a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental data. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, C-H stretches of the aromatic ring, C-O-C stretches of the ether linkage, and N-H bending of the azetidine (B1206935) ring. nii.ac.jpfrontiersin.org Theoretical simulations of the benzonitrile (B105546) moiety suggest a strong C≡N stretching vibration would be a prominent feature in its infrared spectrum. frontiersin.orgresearchgate.net
Time-Dependent DFT (TD-DFT) is employed to simulate electronic spectra (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the absorption wavelengths (λmax) and oscillator strengths, providing insight into the molecule's photophysical properties. mdpi.com
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Description |
|---|---|---|
| C≡N Stretch | ~2230 cm⁻¹ | Stretching of the nitrile triple bond researchgate.net |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Stretching of C-H bonds on the benzene (B151609) ring |
| Aliphatic C-H Stretch | 2850-2960 cm⁻¹ | Stretching of C-H bonds in the azetidine and methoxy (B1213986) groups |
| C-O-C Asymmetric Stretch | ~1250 cm⁻¹ | Asymmetric stretching of the ether linkage |
| N-H Bend | ~1600 cm⁻¹ | Bending vibration of the amine in the azetidine ring |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations generate trajectories that reveal the conformational landscape of a molecule, showing how its shape and orientation change. For a flexible molecule like this compound, with its rotatable bonds in the methoxy linker, MD simulations are essential for exploring the range of accessible conformations and identifying the most stable (lowest energy) structures. nih.gov
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and dynamics. MD simulations can incorporate solvent effects using either explicit models (where individual solvent molecules are simulated) or implicit models (where the solvent is treated as a continuous medium). In a polar solvent, this compound would likely adopt conformations that maximize favorable interactions, such as hydrogen bonding between the solvent and the azetidine nitrogen or nitrile group. nih.gov The simulations can quantify changes in dihedral angles and intramolecular distances, providing a dynamic picture of how the molecule adapts to different solvent environments.
Advanced Docking and Virtual Screening Methodologies for Molecular Interactions (Theoretical Framework)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.comrjptonline.org This methodology is fundamental in drug discovery for predicting the binding mode and affinity of a compound within a target's active site. rjptonline.org
The theoretical framework involves several key steps:
Preparation of Ligand and Receptor: The 3D structure of this compound is energy-minimized. The receptor structure is prepared by adding hydrogen atoms and assigning charges.
Docking Simulation: A search algorithm explores various poses (orientations and conformations) of the ligand within the receptor's binding site.
Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. researchgate.net
Virtual screening uses docking on a large scale to test a library of compounds against a specific target, but the same principles apply to the detailed analysis of a single molecule like this compound to hypothesize its potential biological targets and binding interactions. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net A QSPR model is a mathematical equation that links calculated molecular descriptors to an observed property.
For this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or chromatographic retention time. This involves calculating a wide range of molecular descriptors, which can be categorized as:
Constitutional: Molecular weight, atom counts.
Topological: Describing atomic connectivity.
Geometric: Based on the 3D structure, such as molecular surface area.
Quantum-Chemical: Derived from DFT, including HOMO/LUMO energies and dipole moment. researchgate.net
By building a statistical model using these descriptors for a set of related compounds, the properties of this compound can be predicted without direct experimental measurement.
| Descriptor Type | Example Descriptor | Predicted Property Relevance |
|---|---|---|
| Constitutional | Molecular Weight | General physical properties (e.g., boiling point) |
| Topological | Topological Polar Surface Area (TPSA) | Membrane permeability, bioavailability |
| Geometric | Solvent Accessible Surface Area | Solubility, intermolecular interactions |
| Quantum-Chemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, drug absorption researchgate.net |
| Quantum-Chemical | Polarizability | Intermolecular dispersion forces |
Cutting Edge Analytical Methodologies for the Characterization of 3 Azetidin 3 Ylmethoxy Benzonitrile in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-(Azetidin-3-ylmethoxy)benzonitrile, ¹H and ¹³C NMR are fundamental for confirming its constitution.
In a typical ¹H NMR spectrum, the aromatic protons of the benzonitrile (B105546) ring would appear in the downfield region (approximately 7.0-7.8 ppm), exhibiting splitting patterns consistent with a 1,3-disubstituted benzene (B151609) ring. The protons of the azetidine (B1206935) ring and the methoxy (B1213986) linker would be found in the upfield region. The methylene (B1212753) protons of the methoxy group (-O-CH₂-) and the azetidine C-H protons would likely show complex multiplets due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the nitrile carbon (around 118 ppm), the aromatic carbons, the carbons of the azetidine ring, and the methylene carbon of the ether linkage. rsc.org The specific chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine CH | ~3.0-3.5 (m) | ~55-65 |
| Azetidine CH₂ | ~3.6-4.2 (m) | ~50-60 |
| Methoxy CH₂ | ~4.1-4.3 (d) | ~70-75 |
| Aromatic CH | ~7.1-7.6 (m) | ~115-135 |
| Aromatic C-CN | - | ~112 |
| Aromatic C-O | - | ~158-160 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the azetidine, methoxy, and benzonitrile fragments, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons, confirming, for example, the connectivity between the methine and methylene protons within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): For molecules with stereocenters, NOESY can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry. For a substituted azetidine, this could reveal through-space interactions between protons on the ring and the substituent. rsc.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula of this compound (C₁₁H₁₂N₂O).
The primary data obtained is the molecular ion peak [M+H]⁺ in positive ion mode, which would correspond to the protonated molecule. The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information. Characteristic fragmentation would likely involve the cleavage of the ether linkage and fragmentation of the azetidine ring.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 189.1022 |
Note: Calculated for the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307, O=15.99491.
Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for analyzing complex mixtures and for purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for the analysis of non-volatile and thermally labile compounds like this compound. An LC method would first be developed to separate the target compound from any impurities or starting materials. The eluent from the liquid chromatograph is then introduced into the mass spectrometer, providing mass data for each separated component. This is invaluable for identifying byproducts in a reaction mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this type of molecule due to potential thermal instability, GC-MS could be employed if the compound is sufficiently volatile and stable at the temperatures required for analysis. rsc.org It is often used for monitoring reaction progress and detecting volatile impurities. rsc.org
X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide an absolute determination of its molecular structure. This includes precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions, such as hydrogen bonding, in the solid state. This technique would confirm the connectivity and stereochemistry of the molecule beyond any doubt.
Powder XRD (PXRD): When single crystals are not available, PXRD can be used to analyze a polycrystalline (powder) sample. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form or polymorph. It is a powerful tool for quality control, ensuring batch-to-batch consistency of the solid form.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups.
For this compound, the most characteristic vibration would be the C≡N (nitrile) stretch, which gives a sharp and intense peak in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nist.gov The presence of the ether linkage would be confirmed by C-O stretching vibrations around 1050-1250 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. nih.gov
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. It would also clearly show the nitrile stretch and aromatic ring vibrations, often providing complementary information to the IR spectrum.
Table 3: Key Expected Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | IR, Raman | 3000 - 3100 |
| Aliphatic C-H stretch | IR, Raman | 2850 - 3000 |
| Nitrile C≡N stretch | IR, Raman | 2220 - 2260 |
| Aromatic C=C stretch | IR, Raman | 1450 - 1600 |
Advanced Chromatographic Separation Techniques (e.g., HPLC, UPLC, SFC) for Purity and Isolation
Advanced chromatographic techniques are essential for both the purification of this compound and the determination of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-resolution counterpart, UPLC, are the primary methods for assessing the purity of a final compound. A reverse-phase method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, is typically employed for benzonitrile derivatives. sielc.comsielc.com A UV detector is commonly used for detection, leveraging the chromophore of the benzonitrile ring. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is a "green" alternative to normal-phase HPLC and is particularly effective for preparative separations, offering faster run times and reduced solvent consumption. It is well-suited for the purification of small molecules like this compound from reaction mixtures.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Perspectives and Future Research Trajectories for 3 Azetidin 3 Ylmethoxy Benzonitrile Derivatives
Development of Novel Synthetic Catalysts for Azetidine (B1206935) Modifications
The functionalization of the azetidine ring is crucial for creating diverse derivatives of 3-(Azetidin-3-ylmethoxy)benzonitrile. Future research will likely focus on developing novel, efficient, and selective catalytic systems for azetidine modification. The strained nature of the azetidine ring presents both a challenge and an opportunity for synthetic chemists. researchgate.netnih.gov
Recent advancements have highlighted several promising catalytic strategies that could be adapted and refined. Palladium-catalyzed intramolecular amination of C-H bonds has emerged as an efficient method for synthesizing azetidines from picolinamide (B142947) (PA) protected amine substrates. acs.orgorganic-chemistry.org This approach is noted for its low catalyst loading and use of inexpensive reagents. acs.org Similarly, lanthanide-based catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been successfully used for the regioselective intramolecular aminolysis of epoxy amines to yield azetidines, tolerating a wide range of functional groups. frontiersin.orgfrontiersin.org This method could be instrumental in creating complex azetidine scaffolds prior to the introduction of the methoxybenzonitrile moiety.
Copper-catalyzed reactions also present a viable route for azetidine functionalization. For instance, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of Cu(OTf)₂ provides rapid access to bis-functionalized azetidines. organic-chemistry.org The development of chiral catalysts for the asymmetric desymmetrization of azetidines is another critical research frontier, enabling the production of enantioenriched products that are valuable precursors for specialized applications. acs.org
Future work will likely involve creating catalysts that can selectively functionalize the N-H bond of the azetidine in this compound or open the ring in a controlled manner to introduce further complexity. Hydrogen-bond-donor catalysis, for example, has been shown to promote highly enantioselective ring-opening of 3-substituted azetidines. acs.org
Table 1: Emerging Catalytic Strategies for Azetidine Synthesis and Modification
| Catalytic System | Reaction Type | Key Features | Potential Application for this compound Derivatives |
|---|---|---|---|
| Palladium (Pd) | Intramolecular C-H Amination | Low catalyst loading; uses inexpensive reagents. acs.org | Synthesis of azetidine core with various substituents. |
| Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | Intramolecular Aminolysis of Epoxy Amines | High regioselectivity; tolerates diverse functional groups. frontiersin.orgfrontiersin.org | Construction of functionalized azetidine rings. |
| Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | Alkylation of 1-azabicyclo[1.1.0]butane | Rapid access to bis-functionalized azetidines. organic-chemistry.org | Introduction of alkyl, allyl, and benzyl (B1604629) groups. |
Advanced Spectroscopic Probes and Chemical Sensing Applications
Derivatives of this compound hold potential for the development of advanced spectroscopic probes and chemical sensors. The incorporation of azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to significantly enhance their performance, including brightness, photostability, and water solubility, without compromising cell permeability. researchgate.netacs.org This strategy could be applied to derivatives of this compound to create novel fluorescent probes for biological imaging and sensing.
The benzonitrile (B105546) group itself can participate in photo-induced processes, and its electronic properties can be modulated by substitution on the aromatic ring. nih.gov The interaction between the azetidine moiety and the benzonitrile fluorophore could lead to unique photophysical properties, such as environment-sensitive fluorescence, making these derivatives suitable for use as probes for polarity, pH, or specific analytes. For example, spirocyclic azetidines have been designed for their antibacterial activity, and their synthesis involves detailed spectroscopic characterization to confirm their structure, indicating the chromophoric nature of such systems. mdpi.com
Future research could explore the synthesis of derivatives where the azetidine nitrogen is functionalized with moieties that can bind to specific ions or molecules. The resulting change in the electronic environment of the benzonitrile fluorophore upon binding could be transduced into a measurable change in fluorescence or absorbance, forming the basis of a chemical sensor. The use of azetidine-palladium complexes as catalysts also points to the potential for these compounds to be integrated into catalytic sensing systems. mdpi.com
Integration into Complex Chemical Systems and Materials
The azetidine ring is a valuable building block for polymers and complex materials due to its unique combination of stability and reactivity. researchgate.netnih.gov The cationic ring-opening polymerization (CROP) of azetidines and their derivatives is a well-established method to produce polyamines, such as poly(trimethylenimine). researchgate.netutwente.nl These polymers have a wide range of applications, including as coatings, for CO₂ adsorption, and in materials templating. utwente.nlrsc.org Derivatives of this compound could serve as functional monomers, introducing the cyano-phenyl ether group as a pendant functionality along the polymer chain.
The properties of such polymers could be tailored by controlling the polymerization process. For instance, the polymerization of certain N-alkylazetidines can proceed via a "living" mechanism, allowing for the synthesis of polymers with controlled molecular weights and architectures. researchgate.net The resulting materials could exhibit interesting thermal or chemical properties, such as the ability to cross-link upon heating when azetidinium salts are used as monomers. ugent.be Furthermore, studies on copolymers of L-azetidine-2-carboxylic acid have shown that the incorporation of the azetidine residue increases the flexibility of the polymer chain compared to its proline-based counterparts. nih.gov
Beyond polymerization, azetidine derivatives are being explored for the creation of energetic materials. nih.govresearchgate.net The high ring strain of the azetidine contributes to the energetic properties of these compounds. By functionalizing azetidine-based energetic materials with the 3-methoxybenzonitrile (B145857) group, it may be possible to tune their physical properties, such as melting point and sensitivity.
Table 2: Potential Applications of Azetidine-Containing Materials
| Material Type | Method of Integration | Potential Application | Relevant Finding |
|---|---|---|---|
| Polyamines | Cationic Ring-Opening Polymerization (CROP) | Antibacterial coatings, CO₂ adsorption, chelation. utwente.nl | Azetidine can undergo CROP to form hyperbranched poly(trimethylenimine). utwente.nl |
| Cross-linked Polymers | Polymerization of Azetidinium Salts | Thermosetting materials, hydrogels. | Azetidinium ion-containing polymers can cross-link at temperatures above 120°C. ugent.be |
Exploration of Photo- and Electro-Chemical Reactivity of the Compound
The photochemistry and electrochemistry of both azetidines and benzonitriles are rich fields, suggesting that this compound derivatives could exhibit interesting reactivity under photo or electrochemical stimulation.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful method for synthesizing azetidines. rsc.orgresearchgate.net This reaction can be initiated by visible light, often using a photocatalyst, to react imines or oximes with alkenes. rsc.orgresearchgate.net This suggests that the azetidine ring in the target compound's derivatives could be synthesized or further functionalized using photochemical strategies. nih.govacs.org Photochemical methods offer a mild and efficient route to densely functionalized azetidines that are often difficult to access through traditional thermal reactions. nih.govresearchgate.net
The benzonitrile moiety is also photoactive. Upon irradiation, benzonitrile can undergo various transformations. acs.org Research has shown that low-energy UV photons can ionize and fragment benzonitrile, leading to ion-neutral reactions and molecular growth in the gas phase. arxiv.org In the context of this compound, photo-excitation of the benzonitrile chromophore could lead to energy transfer or electron transfer processes involving the azetidine ring or its substituents, potentially triggering unique intramolecular reactions.
Electrochemical methods also offer promising avenues for research. An electrocatalytic intramolecular hydroamination of allylic sulfonamides has been reported for the synthesis of azetidines, demonstrating the utility of electrochemistry in forming the four-membered ring. organic-chemistry.org The electrochemical properties of the benzonitrile group are also well-documented. universiteitleiden.nl Exploring the electrochemical behavior of this compound could reveal novel redox-triggered reactions, leading to new synthetic transformations or the development of electroactive materials. For example, a photocatalytic strategy combining a nitrene insertion approach with a Suzuki-Miyaura coupling reaction has been developed, showcasing the potential for integrating photo- and transition-metal catalysis to form new C-N bonds. acs.org This type of synergistic catalysis could be highly relevant for functionalizing derivatives of the title compound.
Q & A
Basic: How can researchers optimize the synthesis of 3-(Azetidin-3-ylmethoxy)benzonitrile to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters. For example, in analogous benzonitrile derivatives, reaction conditions (e.g., solvent, catalyst, temperature) were optimized using TLC monitoring and iterative testing. A study on isoxazoline derivatives demonstrated that adjusting solvent ratios (e.g., ethyl acetate-hexane) and catalyst loadings significantly improved yields . For azetidine-containing compounds, consider protecting group strategies for the azetidine ring during coupling reactions, as seen in Wittig reactions for styryl-benzonitrile derivatives . Purification via column chromatography or recrystallization, guided by spectroscopic validation (e.g., NMR), is critical for purity .
Basic: What spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
A combination of FT-IR , NMR , and UV-Vis spectroscopy is essential. FT-IR identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹), while ¹H/¹³C NMR resolves substitution patterns and azetidine ring geometry. For example, in a related 4-substituted benzonitrile, ¹H NMR confirmed methoxy and propenyl groups via coupling constants and integration . UV-Vis can assess electronic transitions influenced by the azetidine-methoxy moiety. Advanced 2D NMR (e.g., COSY, HSQC) may resolve stereochemical ambiguities in the azetidine ring .
Advanced: How can computational methods (DFT, molecular docking) predict the reactivity and drug-likeness of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity indices (e.g., electrophilicity). Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions, as demonstrated for a methoxy-propenyl-benzonitrile derivative . Molecular docking against target proteins (e.g., cyclooxygenase for anti-inflammatory studies) requires preparing the ligand (optimized geometry) and receptor (PDB structure). Software like AutoDock Vina or Schrödinger Suite can simulate binding affinities, with validation via in vitro assays . ADMET predictions using tools like SwissADME assess drug-likeness parameters (e.g., LogP, bioavailability) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Refer to GHS classifications for analogous nitriles:
- Acute toxicity (Category 3): Use fume hoods and avoid inhalation.
- Skin/Eye irritation (Category 1/2): Wear nitrile gloves, goggles, and lab coats.
- Spill management: Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion.
Emergency protocols include immediate decontamination and consultation with safety sheets .
Advanced: Can this compound be functionalized for materials science applications (e.g., OLEDs)?
Methodological Answer:
Benzonitrile derivatives are explored as electron-transport layers in OLEDs due to their electron-deficient nitrile group. For example, carbazole-phenoxazine-benzonitrile hybrids show thermally activated delayed fluorescence (TADF) . Functionalization via Suzuki coupling or nucleophilic substitution could introduce emissive moieties. Characterization via cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield (PLQY) measurements would validate optoelectronic potential .
Advanced: How can researchers assess the pharmacological potential of this compound?
Methodological Answer:
- In vitro assays: Test anti-inflammatory activity via COX-2 inhibition (ELISA) or nitric oxide suppression in macrophage cells .
- Antimicrobial screening: Use microdilution assays against Gram-positive/negative strains, referencing oxadiazole-benzonitrile derivatives .
- ADMET profiling: Predict metabolic stability (e.g., cytochrome P450 interactions) and toxicity (AMES test) early in development .
Advanced: What reaction mechanisms explain the functionalization of this compound?
Methodological Answer:
- Nucleophilic substitution: The azetidine’s tertiary amine can undergo alkylation or acylation.
- Cycloaddition: Azetidine’s strain may facilitate [3+2] reactions with dipolarophiles.
- Cross-coupling: Palladium-catalyzed Suzuki-Miyaura reactions can introduce aryl groups at the benzonitrile core, as shown in styryl-benzonitrile syntheses . Mechanistic studies (e.g., kinetic isotope effects, DFT transition-state modeling) validate pathways .
Basic: How should researchers determine key physicochemical properties (solubility, stability) of this compound?
Methodological Answer:
- Solubility: Use shake-flask methods in buffers (pH 1–7.4) with HPLC quantification. For low solubility, employ co-solvents (e.g., DMSO) .
- Stability: Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC-MS.
- Thermal stability: TGA/DSC analysis identifies decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
